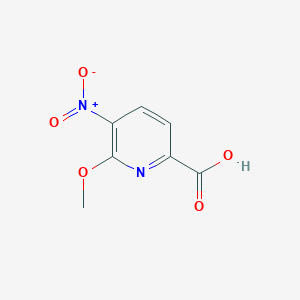

6-Methoxy-5-nitropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)3-2-4(8-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBYKQLQDLTNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626511 | |

| Record name | 6-Methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-62-9 | |

| Record name | 6-Methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxy-5-nitropicolinic acid CAS number 475272-62-9

An In-Depth Technical Guide to 6-Methoxy-5-nitropicolinic acid (CAS: 475272-62-9): Synthesis, Characterization, and Applications

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative that serves as a valuable building block for researchers in medicinal chemistry and materials science. Its structure incorporates three key features: a picolinic acid moiety, a nitro group, and a methoxy group. The pyridine nitrogen and the adjacent carboxylic acid form a powerful bidentate chelating system, making it an attractive ligand in coordination chemistry.[1] The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic profile on the pyridine ring, offering multiple avenues for synthetic modification.[1]

Nitropyridines are established precursors for a wide range of biologically active molecules, including those with potential antitumor and antiviral properties.[2] Similarly, the picolinic acid scaffold is a privileged structure found in numerous pharmaceuticals.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and a validated synthesis protocol to its analytical characterization and potential applications.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential utility. A summary of its core properties is essential for experimental design.

| Property | Value | Source |

| CAS Number | 475272-62-9 | [5][6] |

| Molecular Formula | C₇H₆N₂O₅ | [5] |

| Molecular Weight | 198.13 g/mol | [5] |

| IUPAC Name | 6-methoxy-5-nitropyridine-2-carboxylic acid | [5] |

| Synonyms | 6-Methoxy-5-nitropyridine-2-carboxylic acid | [5] |

| Classification | Organic Building Block, Nitro Compound, Carboxylic Acid, Ether | [7][8] |

Synthesis and Purification: A Field-Proven Approach

While multiple synthetic routes could be envisioned, a robust and scalable approach involves the direct nitration of a commercially available precursor, 6-methoxypicolinic acid. This strategy leverages established nitration chemistry on electron-rich pyridine rings.

Proposed Synthesis Workflow

The following diagram illustrates the single-step nitration process to yield the target compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard nitration procedures for pyridine derivatives.[1][9] The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

6-Methoxypicolinic acid (1.0 equivalent)

-

Concentrated Sulfuric Acid (H₂SO₄, ~5 volumes)

-

Concentrated Nitric Acid (HNO₃, 1.1 equivalents)

-

Crushed Ice

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Deionized Water

Procedure:

-

Vessel Preparation and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (~5 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-salt bath. Rationale: This pre-cooling step is critical to safely manage the heat generated upon addition of the pyridine precursor and the subsequent exothermic nitration reaction.

-

Substrate Addition: Slowly add 6-methoxypicolinic acid (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to a small volume of concentrated sulfuric acid (~2 volumes). Cool this mixture before use.

-

Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction vessel. Maintain the internal temperature below 10 °C throughout the addition. Rationale: Strict temperature control is paramount to prevent over-nitration and the formation of undesired byproducts.

-

Reaction Maturation: Once the addition is complete, allow the mixture to warm slowly to room temperature, then heat to 60-70 °C and maintain for 4-6 hours.[1]

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Rationale: Quenching on ice serves to dilute the acid and precipitate the product, which is typically less soluble in the cold aqueous acidic medium.

-

Precipitation and Isolation: Adjust the pH of the resulting slurry to 3-4 using a concentrated sodium hydroxide solution, keeping the temperature below 20 °C. The target compound will precipitate as a solid.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids and inorganic salts.[1]

-

Drying: Dry the final product under vacuum to yield crude this compound.

Purification

The primary method for purifying the crude product is recrystallization.

-

Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol, methanol, or an ethanol/water mixture are common starting points for similar polar aromatic compounds.

-

Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, treat with a small amount of activated carbon and hot-filter. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

For challenging separations from isomers or byproducts, column chromatography using silica gel with a gradient elution system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) may be required.[10]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.

Analytical Workflow

The following diagram outlines the logical flow for confirming the product's structure and purity.

Caption: Workflow for analytical characterization and validation.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and two singlets or doublets for the two aromatic protons on the pyridine ring. The carboxylic acid proton (-COOH) will likely appear as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent used.[11][12]

-

¹³C NMR: The carbon NMR will show seven distinct signals: one for the methoxy carbon, five for the aromatic carbons of the pyridine ring (with shifts influenced by the attached functional groups), and one for the carboxyl carbon (~165-175 ppm).[11][12]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 197.02. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 199.03.

-

FT-IR Spectroscopy: Key vibrational bands confirming the structure include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700-1730 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-O stretches for the ether linkage (~1250 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

-

Precursor to Amino Derivatives: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂, Pd/C). This resulting 5-amino-6-methoxypicolinic acid is a trifunctional building block, enabling the synthesis of complex heterocyclic systems, amides, ureas, and sulfonamides, which are common motifs in drug candidates.[9][10]

-

Ligand for Metal Complexes: The picolinic acid moiety is an excellent bidentate chelating ligand for various metal ions.[1] The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. Such complexes have applications in catalysis and materials science, and related 5-nitropicolinic acid complexes have shown potential anticancer and anti-inflammatory activity.[13]

-

Scaffold for Bioactive Molecules: Pyridine carboxylic acids are foundational to a vast number of drugs.[3][4] This specific scaffold can be used to design novel enzyme inhibitors, probes, or other pharmacologically active molecules by derivatizing the carboxylic acid or using the nitro group as a handle for further reactions.[14]

Safety, Handling, and Storage

While toxicological properties have not been fully investigated for this specific compound, adherence to standard laboratory safety practices is mandatory.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15][16] Avoid creating dust.[15] Wash hands thoroughly after handling.

-

Stability: The compound is expected to be stable under normal laboratory conditions.[15][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous reactions.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term integrity, storage at 2-8°C is recommended.[1]

Conclusion

This compound (CAS 475272-62-9) is a strategically designed chemical intermediate with significant potential for advanced research. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. By understanding its synthesis, characterization, and chemical reactivity as outlined in this guide, researchers in drug discovery and materials science can effectively leverage this compound to accelerate their development programs.

References

-

AccelaChem. (n.d.). 16718-42-6,4,5,6-Trimethoxy-1-indanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

The Royal Society of Chemistry. (2012). Supporting information - Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-5-nitro-pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Retrieved from [Link]

-

PMC - PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 475272-62-9 [sigmaaldrich.com]

- 6. This compound [synhet.com]

- 7. 475272-62-9|this compound|BLD Pharm [bldpharm.com]

- 8. 324028-85-5|5-Methoxy-6-nitropicolinic acid|BLD Pharm [bldpharm.com]

- 9. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

physicochemical properties of 6-Methoxy-5-nitropicolinic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-5-nitropicolinic acid

Abstract

This technical guide provides a comprehensive overview of the core (CAS RN: 475272-62-9), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's structural features, solubility profile, acidity (pKa), and spectroscopic characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key parameters, including solubility testing, pKa measurement via potentiometric titration, and thermal analysis. The guide is designed to serve as a foundational resource for scientists, enabling a deeper understanding of the molecule's behavior in experimental and formulation settings.

Chemical Identity and Core Properties

This compound is a solid organic compound characterized by a pyridine ring substituted with a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methoxy group at the 6-position. This substitution pattern significantly influences its electronic properties, acidity, and overall chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-methoxy-5-nitro-2-pyridinecarboxylic acid | |

| CAS Number | 475272-62-9 | |

| Molecular Formula | C₇H₆N₂O₅ | |

| Molecular Weight | 198.14 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% (typical) | |

| Storage | Inert atmosphere, 2-8°C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's structure, containing both a polar carboxylic acid group and a relatively nonpolar substituted aromatic ring, results in a distinct solubility profile.

-

Aqueous Solubility : The compound is expected to be poorly soluble in neutral water due to the influence of the aromatic ring.

-

Organic Solvent Solubility : It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols. A related compound, 6-methyl-5-nitropicolinic acid, is soluble in chloroform, DMSO, and dichloromethane.[1]

-

pH-Dependent Solubility : As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. It is readily soluble in aqueous basic solutions, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃), due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[2][3] The reaction with NaHCO₃ will likely produce carbon dioxide gas, a characteristic reaction of carboxylic acids.[2][3]

Logical Workflow for Solubility Determination

The following diagram outlines a standard workflow for qualitatively assessing the solubility of an organic acid like this compound.

Caption: Workflow for solubility classification.

Acidity and pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a drug candidate, pKa influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of this compound is determined primarily by the carboxylic acid group, with its acidity enhanced by the electron-withdrawing effects of the nitro group and the pyridine ring nitrogen. The presence of a nitro group is known to increase the acidity (lower the pKa) of substituted aromatic acids.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is predicted to show distinct signals:

-

A singlet for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.1 ppm.

-

Two doublets for the two aromatic protons on the pyridine ring.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH), which may appear far downfield (δ > 10 ppm) and can be exchangeable with D₂O.[5]

-

-

¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm) and the carbons of the substituted pyridine ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.[6]

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding.[6] |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp carbonyl stretch.[6] |

| N-O (Nitro Group) | 1500-1550 & 1340-1380 | Strong asymmetric and symmetric stretches. |

| C-O (Methoxy Ether) | 1200-1275 & 1000-1075 | Asymmetric and symmetric C-O-C stretches. |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Multiple bands corresponding to ring vibrations.[7] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in negative mode, the most prominent ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of one proton from the carboxylic acid.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8][9]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for assessing the thermal stability, melting point, and degradation profile of a compound.[10][11] This information is critical for determining appropriate conditions for manufacturing, handling, and storage.[12]

-

Differential Scanning Calorimetry (DSC) : A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the crystalline solid.[11] The temperature and enthalpy of this transition are key indicators of purity and crystalline form.

-

Thermogravimetric Analysis (TGA) : A TGA curve would reveal the onset temperature of thermal decomposition. For this compound, decomposition would likely occur at elevated temperatures, with mass loss corresponding to the fragmentation of the molecule, potentially starting with the loss of the nitro or carboxylic acid groups.[11][12]

Experimental Protocols

The following section provides standardized, step-by-step methodologies for determining the key physicochemical properties discussed.

Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of pKa using a calibrated pH meter and titrant.[4][13]

Materials:

-

This compound sample

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

Potassium chloride (KCl) for maintaining ionic strength

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of the sample to prepare a 20 mL solution at a concentration of approximately 1 mM.[13] Dissolve the sample in deionized water. If solubility is low, a small amount of co-solvent (e.g., methanol) can be used, but its effect on the pKa must be considered.

-

Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[13]

-

Initial Acidification: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, acidify the solution to a pH below the expected pKa (e.g., pH 2) using 0.1 M HCl.

-

Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Endpoint: Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13][14]

Caption: General workflow for thermal analysis via TGA and DSC.

References

-

IS MUNI. Physical Properties: Solubility Classification. Available from: [Link]

-

Auf der Heyde, T. P. E., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38. Available from: [Link]

-

University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]

-

ResearchGate. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Available from: [Link]

-

California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Koczoń, P., Wierzejewska, M., & Borowiak, T. (2003). IR and Raman Spectra of Picolinic Acids. Journal of Molecular Structure, 651-653, 651-657. Available from: [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0060618). Available from: [Link]

-

ResearchGate. FT-IR spectra of the ligand 2-picolinic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

National Institutes of Health. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

PubMed. Thermal analysis methods for pharmacopoeial materials. Available from: [Link]

-

ResearchGate. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available from: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

-

Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

BYJU'S. How to calculate pKa. Available from: [Link]

-

Chalmers University of Technology. Application of amorphous classification system and glass forming ability. Available from: [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

NETZSCH Analyzing & Testing. Thermal Analysis – Mass Spectrometer Coupling. Available from: [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

ChemWhat. 2-METHOXY-5-NITRO-6-PICOLINE CAS#: 5467-69-6. Available from: [Link]

-

SciELO. High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Available from: [Link]

-

ChemSynthesis. 6-methoxy-8-nitroquinoline. Available from: [Link]

-

National Institutes of Health. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. is.muni.cz [is.muni.cz]

- 3. www1.udel.edu [www1.udel.edu]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. byjus.com [byjus.com]

An In-depth Technical Guide to 6-Methoxy-5-nitropicolinic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-5-nitropicolinic acid, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes its core chemical principles, outlines practical synthetic approaches, and discusses its application as a key intermediate in the development of pharmacologically active molecules.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a nitro group at the 5-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts a specific electronic and steric profile, making it a valuable precursor in multi-step syntheses.

The molecular formula for this compound is C₇H₆N₂O₅.[1] Its IUPAC name is 6-methoxy-5-nitropyridine-2-carboxylic acid. Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 475272-62-9 | |

| Molecular Formula | C₇H₆N₂O₅ | [1] |

| Molecular Weight | 198.14 g/mol | |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES | O=C(O)c1ccc(=O)c(n1)OC | |

| InChI Key | USBYKQLQDLTNGK-UHFFFAOYSA-N |

Caption: Molecular Structure of this compound.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a chemically sound and logical synthetic route can be proposed based on established reactions for analogous compounds.[3] The most plausible pathway commences with the commercially available 6-hydroxypicolinic acid.

Sources

An In-depth Technical Guide to the Isomers of C7H6N2O5

This guide provides a comprehensive technical overview of the principal isomers of the chemical formula C7H6N2O5, with a primary focus on the dinitrotoluene (DNT) isomers due to their industrial significance. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth insights into the chemical structures, properties, synthesis, and applications of these compounds.

Isomeric Landscape of C7H6N2O5

The chemical formula C7H6N2O5 encompasses several structural isomers. The most prominent among these are the dinitrotoluenes, which exist in six positional variations.[1] Additionally, other isomers include dinitroanisoles and dinitro-o-cresol.

-

Dinitrotoluenes (DNTs): These are nitroaromatic compounds characterized by a toluene backbone with two nitro group substituents.[2] The most common and industrially significant isomers are 2,4-dinitrotoluene and 2,6-dinitrotoluene.[3][4]

-

Dinitroanisoles: These isomers feature a methoxy group and two nitro groups attached to a benzene ring. Examples include 2,4-dinitroanisole, 2,6-dinitroanisole, and 3,5-dinitroanisole.[5][6][7]

-

Dinitro-o-cresol: This compound has a methyl group, a hydroxyl group, and two nitro groups on the benzene ring.[8]

This guide will primarily focus on the dinitrotoluene isomers due to their extensive use and the wealth of available technical data.

Dinitrotoluene (DNT) Isomers: A Closer Look

Dinitrotoluenes are pale yellow crystalline solids at room temperature and are key intermediates in various industrial processes.[4] Of the six possible isomers, 2,4-DNT and 2,6-DNT are the most frequently encountered, often as a mixture produced during the nitration of toluene.[9][10]

Physicochemical Properties of DNT Isomers

The position of the nitro groups on the toluene ring significantly influences the physical and chemical properties of the DNT isomers. A comparative summary of the key properties for the most common isomers is presented below.

| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | 3,4-Dinitrotoluene | 3,5-Dinitrotoluene |

| CAS Number | 121-14-2[11] | 606-20-2[11] | 610-39-9[12] | 618-85-9[11] |

| Molecular Weight | 182.13 g/mol [1] | 182.14 g/mol [13] | 182.13 g/mol [14] | 182.14 g/mol [15] |

| Appearance | Pale yellow to orange crystalline solid[1][16] | Yellow to red solid[17] | Yellow to red solid[12][18] | Yellow rhombic needles[11] |

| Melting Point | 67-70 °C[19] | 66 °C[11] | 54-57 °C[20] | 93 °C[11] |

| Boiling Point | 300 °C (decomposes)[11] | 285 °C[21] | 336.9 °C (extrapolated)[18] | Sublimes[11] |

| Density | 1.52 g/cm³[1] | 1.283 g/cm³ at 111 °C[13] | 1.2594 at 111 °C[14] | 1.2772 at 111 °C[15] |

| Water Solubility | 270 mg/L at 22 °C[15] | 180 mg/L at 20 °C[15] | 100 mg/L at 25 °C[15] | 145 mg/L at 25 °C[15] |

| Vapor Pressure | 1.4x10⁻⁴ torr at 20 °C[15] | 0.018 mmHg at 20 °C[13] | 0.000397 mmHg[18] | No data |

Synthesis of Dinitrotoluenes

The industrial production of dinitrotoluenes is primarily achieved through the nitration of toluene. This process typically involves two stages and utilizes a mixture of nitric acid and sulfuric acid, known as nitrating acid.[22]

Workflow for Dinitrotoluene Synthesis:

Caption: Industrial synthesis of Dinitrotoluene (DNT) from Toluene.

Experimental Protocol for Dinitrotoluene Synthesis:

-

Mononitration: Toluene is reacted with a nitrating acid mixture (sulfuric acid and nitric acid) to produce mononitrotoluene (MNT).[22] The reaction is typically carried out in a continuous stirred-tank reactor.

-

Phase Separation: The reaction mixture is then separated into an organic phase containing MNT and an aqueous phase containing spent sulfuric acid.[22]

-

Dinitration: The organic MNT phase is further nitrated with a fresh, more concentrated nitrating acid to yield dinitrotoluene.[22]

-

Second Phase Separation: The resulting mixture is again separated to isolate the crude DNT from the spent acid.[23]

-

Purification: The crude DNT, which is a mixture of isomers (predominantly 2,4-DNT and 2,6-DNT), undergoes purification steps, which may include washing with an alkaline solution to remove acidic impurities.[23]

It's noteworthy that alternative nitrating agents, such as a combination of boron trifluoride and nitric acid, have been explored to avoid the use of sulfuric acid.[24] Flow chemistry is also being investigated as a safer and more efficient method for the synthesis of related compounds like TNT from DNT.[25]

Applications of Dinitrotoluenes

The primary applications of dinitrotoluenes are in the chemical and defense industries.

-

Polyurethane Production: The vast majority of DNT produced is used as a precursor to toluene diisocyanate (TDI), a key component in the manufacturing of flexible polyurethane foams.[1][19][26] This involves the hydrogenation of DNT to toluenediamine, which is then phosgenated to form TDI.[19]

-

Explosives and Propellants: DNT is an important intermediate in the production of the high explosive trinitrotoluene (TNT).[2] It is also used as a plasticizer, a deterrent coating, and a burn rate modifier in propellants like smokeless gunpowder.[1][2]

-

Dyes and Organic Synthesis: Dinitrotoluenes serve as intermediates in the synthesis of various dyes and other organic chemicals.[2][11][19]

Toxicology and Safety

Dinitrotoluenes are recognized as toxic and potentially carcinogenic compounds, necessitating careful handling and regulation.

Human Health Effects:

-

Routes of Exposure: The primary routes of occupational exposure are inhalation and dermal contact.[4][27]

-

Toxicity: DNTs are toxic to most organisms, and chronic exposure can lead to organ damage.[28] They can cause a range of adverse health effects, including cyanosis, anemia, and damage to the hematopoietic, cardiovascular, and nervous systems.[4][27] Dinitrotoluenes are known to convert hemoglobin to methemoglobin, which impairs oxygen transport in the blood.[1]

-

Carcinogenicity: Animal studies have demonstrated that 2,6-DNT is a hepatocarcinogen, causing liver cancer in rats.[28] The National Institute for Occupational Safety and Health (NIOSH) considers DNT a potential occupational carcinogen.[28]

-

Reproductive Effects: Some studies of workers chronically exposed to 2,4-dinitrotoluene have reported a significant reduction in sperm count and normal sperm morphology.[29]

Exposure Limits:

-

OSHA PEL: The Occupational Safety and Health Administration has set a permissible exposure limit (PEL) of 1.5 mg/m³ as a time-weighted average (TWA).[19]

-

NIOSH REL: The National Institute for Occupational Safety and Health has a recommended exposure limit (REL) of 1.5 mg/m³ as a TWA for a 10-hour workday.[28]

-

ACGIH TLV: The American Conference of Governmental Industrial Hygienists has established a threshold limit value (TLV) of 0.2 mg/m³ as a TWA for an 8-hour workday.[28]

Environmental Fate: The widespread use of DNTs has resulted in soil and groundwater contamination at manufacturing and military sites.[26][28] They have moderate solubility in water, allowing for transport in surface and groundwater.[28] Degradation in the environment can occur through oxidation, photolysis, and biotransformation.[30]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of DNT isomers.

-

Infrared (IR) Spectroscopy: FTIR spectra of dinitrotoluenes show characteristic peaks corresponding to the nitro groups (typically strong absorptions around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the aromatic ring. Detailed spectra are available in databases such as SpectraBase.[31]

-

Mass Spectrometry (MS): Mass spectral data for DNT isomers are available, often obtained through gas chromatography-mass spectrometry (GC-MS).[32] These spectra can be used for the identification and quantification of DNTs in environmental and biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and carbon-13 NMR spectroscopy are used to elucidate the specific isomeric structure of dinitrotoluenes.[11]

Concluding Remarks

The isomers of C7H6N2O5, particularly the dinitrotoluenes, are compounds of significant industrial importance, primarily as intermediates in the production of polyurethanes and explosives. Their synthesis, properties, and applications are well-documented. However, their toxicity and environmental persistence necessitate stringent safety protocols and environmental monitoring. A thorough understanding of the distinct properties and hazards of each isomer is crucial for professionals working with these chemicals.

References

A comprehensive list of sources cited in this document is provided below.

-

Technical Fact Sheet – Dinitrotoluene (DNT). (n.d.). US EPA. Retrieved from [Link]

-

Technical Fact Sheet – Dinitrotoluene (DNT). (2014, January). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Toxicological Profile for Dinitrotoluenes. (1998, August). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). Wikipedia. Retrieved from [Link]

- Tchounwou, P. B., Newsome, C., Glass, K., Centeno, J. A., & Leszczynski, J. (2003). Environmental toxicology and health effects associated with dinitrotoluene exposure. Reviews on Environmental Health, 18(3), 203–229.

-

Dinitrotoluene. (n.d.). chemeurope.com. Retrieved from [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. (n.d.). In Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Dinitrotoluene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure. (n.d.). ResearchGate. Retrieved from [Link]

-

2,4-Dinitrotoluene (C7H6N2O4) properties. (n.d.). materialsproject.org. Retrieved from [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. International Agency for Research on Cancer. Retrieved from [Link]

-

Toxicological Profile for Dinitrotoluenes. (1998). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). EPA. Retrieved from [Link]

-

2,4-DINITROTOLUENE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

3,4-Dinitrotoluene | C7H6N2O4 | CID 11883. (n.d.). PubChem. Retrieved from [Link]

- Process for the production of dinitrotoluene. (2009). Google Patents.

-

2,6-Dinitrotoluene. (n.d.). CAS Common Chemistry. Retrieved from [Link]

- A process for preparing dinitrotoluene. (1995). Google Patents.

-

2,6-Dinitrotoluene | C7H6N2O4 | CID 11813. (n.d.). PubChem. Retrieved from [Link]

-

2,4 Dinitrotoluene (2,4 DNT). (n.d.). Orion Chem Pvt Ltd. Retrieved from [Link]

- Kyprianou, D., Berglund, M., Emma, G., Rarata, G., Anderson, D., Diaconu, G., & Exarchou, V. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Molecules, 25(16), 3586.

-

Preparation of Dinitrotoluene and Trinitrotoluene with Boron Trifluoride and Nitric Acid. (n.d.). DTIC. Retrieved from [Link]

-

Synthesis of dinitrotoluene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6. (n.d.). OECD Existing Chemicals Database. Retrieved from [Link]

-

Table 4-2, Physical and Chemical Properties of Dinitrotoluenes. (n.d.). In Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf. Retrieved from [Link]

-

Cas 121-14-2,2,4-Dinitrotoluene. (n.d.). lookchem.com. Retrieved from [Link]

-

3,4-dinitrotoluene | CAS#:610-39-9. (n.d.). Chemsrc.com. Retrieved from [Link]

-

ICSC 0729 - 3,4-DINITROTOLUENE. (n.d.). ILO. Retrieved from [Link]

-

3,4-Dinitrotoluene. (n.d.). Haz-Map. Retrieved from [Link]

-

2 4 Dinitrotoluene. (2015, October 12). mzCloud. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). SpectraBase. Retrieved from [Link]

-

2,4-Dinitrotoluene. (n.d.). SpectraBase. Retrieved from [Link]

- Holleman, A. F., & Sirks, H. A. (1906). The six isomeric dinitrobenzoic acids. Proceedings of the Royal Netherlands Academy of Arts and Sciences, 9, 359-369.

-

Benzene, 1-methoxy-2,4-dinitro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1-methoxy-3,5-dinitro-. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dinitroanisole | C7H6N2O5 | CID 597719. (n.d.). PubChem. Retrieved from [Link]

-

Dinitro-o-cresol | C7H6N2O5 | CID 3032394. (n.d.). PubChem. Retrieved from [Link]

-

2,4-dinitroanisole (C7H6N2O5). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 2. Dinitrotoluene [chemeurope.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzene, 1-methoxy-2,4-dinitro- [webbook.nist.gov]

- 6. Benzene, 1-methoxy-3,5-dinitro- | C7H6N2O5 | CID 79231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dinitroanisole | C7H6N2O5 | CID 597719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dinitro-o-cresol | C7H6N2O5 | CID 3032394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 3,4-Dinitrotoluene - Hazardous Agents | Haz-Map [haz-map.com]

- 13. 2,6-DINITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 3,4-DINITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Table 4-2, Physical and Chemical Properties of Dinitrotoluenes - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. webqc.org [webqc.org]

- 17. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,4-Dinitrotoluene | C7H6N2O4 | CID 11883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 20. 3,4-dinitrotoluene | CAS#:610-39-9 | Chemsrc [chemsrc.com]

- 21. CAS Common Chemistry [commonchemistry.cas.org]

- 22. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]

- 23. prepchem.com [prepchem.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 26. taylorandfrancis.com [taylorandfrancis.com]

- 27. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 29. epa.gov [epa.gov]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

- 31. spectrabase.com [spectrabase.com]

- 32. spectrabase.com [spectrabase.com]

A Technical Guide to the Molecular Weight and Mass Determination of 6-Methoxy-5-nitropicolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and mass of 6-methoxy-5-nitropicolinic acid (CAS No: 475272-62-9). We delineate the crucial distinction between average molecular weight and monoisotopic mass, providing detailed theoretical calculations for both. Furthermore, we present a robust, field-proven experimental workflow for the empirical verification of this compound's elemental composition using High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, chemists, and drug development professionals who require precise compound characterization for applications ranging from synthetic chemistry to quality control and metabolic studies.

Introduction: The Criticality of Precise Mass Determination

This compound is a substituted pyridine carboxylic acid, a class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. Accurate identification and characterization of such molecules are foundational to successful research and development. A primary characteristic of any molecule is its mass. However, the term "mass" can refer to two distinct, albeit related, values:

-

Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule, weighted by their terrestrial abundance. It is typically expressed in grams per mole ( g/mol ) and is used for stoichiometric calculations in bulk chemical reactions.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[1] This value, expressed in Daltons (Da), is what is directly measured by a mass spectrometer and is crucial for confirming the exact elemental formula of a compound.[2]

For drug development and metabolic profiling, distinguishing between compounds that may have the same nominal mass but different elemental compositions is paramount. Therefore, both the theoretical understanding and experimental verification of a molecule's precise mass are indispensable.

Theoretical Mass Determination

The first step in characterizing this compound is to calculate its theoretical mass values from its molecular formula.

Molecular Formula

Based on its chemical structure, the molecular formula for this compound is determined to be C₇H₆N₂O₅ .[3]

Calculation of Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms, as published by the International Union of Pure and Applied Chemistry (IUPAC).[4][5]

-

Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 6 × 1.008 g/mol = 6.048 g/mol

-

Nitrogen (N): 2 × 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 5 × 15.999 g/mol = 79.995 g/mol

-

Total Molecular Weight: 84.077 + 6.048 + 28.014 + 79.995 = 198.134 g/mol

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated using the exact mass of the most abundant isotope for each element.[2]

-

¹²Carbon (¹²C): 7 × 12.000000 Da = 84.000000 Da

-

¹Hydrogen (¹H): 6 × 1.007825 Da = 6.046950 Da

-

¹⁴Nitrogen (¹⁴N): 2 × 14.003074 Da = 28.006148 Da

-

¹⁶Oxygen (¹⁶O): 5 × 15.994915 Da = 79.974575 Da

-

Total Monoisotopic Mass: 84.000000 + 6.046950 + 28.006148 + 79.974575 = 198.027673 Da

Data Summary

The key theoretical mass values for this compound are summarized below.

| Parameter | Value | Units |

| Molecular Formula | C₇H₆N₂O₅ | - |

| Molecular Weight (Average) | 198.134 | g/mol |

| Monoisotopic Mass | 198.027673 | Da |

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations provide an expected value; however, empirical measurement is required for definitive identification. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to confirm a unique molecular formula.[6]

Principle of the Experiment

The core principle involves ionizing the analyte molecules in solution, transferring these ions into the gas phase, separating them based on their mass-to-charge ratio (m/z), and detecting them.[7] Electrospray Ionization (ESI) is the preferred method for a polar molecule like this compound, as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.[8][9]

Experimental Workflow Diagram

Caption: HRMS workflow for this compound.

Detailed Experimental Protocol

-

Sample Preparation & Solubilization:

-

Action: Accurately weigh ~1 mg of this compound. Dissolve in 1 mL of a suitable solvent system, such as 50:50 methanol:water or acetonitrile:water, to create a stock solution. Further dilute as necessary to a final concentration of 1-10 µg/mL.

-

Causality: The choice of a polar protic solvent system ensures complete solubilization of the analyte and is fully compatible with the ESI process.[10] Dilution prevents detector saturation and minimizes the formation of adducts or dimers.

-

-

Ionization Technique Selection:

-

Action: Utilize an Electrospray Ionization (ESI) source. Given the acidic nature of the carboxylic acid group, analysis is typically performed in negative ion mode to detect the deprotonated molecule, [M-H]⁻. Positive ion mode can also be used, which would detect the protonated molecule, [M+H]⁺.

-

Causality: ESI is a soft ionization method that transfers pre-existing ions from solution to the gas phase with minimal energy, thus preventing the fragmentation of the parent molecule and ensuring the molecular ion is the most prominent species observed.[11] The pKa of the carboxylic acid makes it readily deprotonate in solution, favoring negative ion detection.

-

-

Mass Analysis:

-

Action: Introduce the ionized sample into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or FT-ICR instrument. Calibrate the instrument immediately prior to analysis using a known standard.

-

Causality: High-resolution analyzers are capable of measuring m/z values to four or more decimal places.[1] This high mass accuracy is essential to distinguish the target formula C₇H₆N₂O₅ from other potential elemental compositions that have the same nominal mass.[12]

-

-

Data Interpretation:

-

Action: Identify the peak corresponding to the molecular ion. For negative mode, this will be at an m/z corresponding to the monoisotopic mass minus the mass of a proton. For C₇H₆N₂O₅, the expected m/z for [M-H]⁻ is 198.027673 - 1.007276 = 197.020397 .

-

Action: Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

Causality & Self-Validation: A successful identification is validated by a measured mass that has a low ppm error (typically < 5 ppm) compared to the theoretical monoisotopic mass.[13] This provides extremely high confidence that the detected ion possesses the elemental formula C₇H₆N₂O₅.

-

Safety and Handling

As a nitro-substituted aromatic carboxylic acid, this compound should be handled with appropriate care in a laboratory setting. According to supplier safety information, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Users are required to consult the full Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

The accurate determination of molecular weight and mass is a non-negotiable step in chemical research. For this compound (C₇H₆N₂O₅), the calculated average molecular weight is 198.134 g/mol , and the precise monoisotopic mass is 198.027673 Da . While theoretical calculations define the expected values, only experimental verification by High-Resolution Mass Spectrometry provides the empirical evidence required to unambiguously confirm the compound's elemental composition, ensuring the integrity of subsequent research and development activities.

References

-

Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

-

IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. International Union of Pure and Applied Chemistry. Available at: [Link]

-

Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

-

IUPAC. (2023). Atomic Weights of the Elements 2023. Queen Mary University of London. Available at: [Link]

-

Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

-

LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link]

-

Wikipedia contributors. (2024). Standard atomic weight. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

TMP Chem. (2019). Formula determination by high resolution mass spectrometry. YouTube. Available at: [Link]

-

Meija, J., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. Available at: [Link]

-

Liyanage, R., et al. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Dalton Transactions. Available at: [Link]

-

Clark, J. (2015). Mass spectra - the molecular ion (M+) peak. Chemguide. Available at: [Link]

-

Coplen, T. B., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). U.S. Geological Survey. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 475272-62-9|this compound|BLD Pharm [bldpharm.com]

- 4. iupac.org [iupac.org]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 6-Methoxy-5-nitropicolinic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-nitropicolinic acid, a crucial heterocyclic building block in contemporary drug discovery and organic synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes predictive insights based on structural analogs and fundamental physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in determining precise solubility profiles. This guide is intended for an audience of researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications ranging from reaction optimization to formulation development.

Introduction: The Significance of Solubility in a Preclinical Context

This compound (CAS No: 475272-62-9, Molecular Formula: C₇H₆N₂O₅) is a substituted picolinic acid derivative whose utility in medicinal chemistry is growing. The presence of a carboxylic acid, a methoxy group, and a nitro group on the pyridine ring creates a unique electronic and steric profile, making it a valuable scaffold for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that profoundly influences its journey through the drug development pipeline.[1][2] Poor solubility can lead to challenges in purification, formulation, and can result in low bioavailability, ultimately hindering the therapeutic efficacy of a potential drug candidate.[1][2][3] Therefore, a thorough understanding and empirical determination of the solubility of compounds like this compound in a range of organic solvents is not merely a perfunctory exercise but a cornerstone of rational drug design and process development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The interplay of its functional groups with the solvent's polarity, hydrogen bonding capacity, and dielectric constant dictates the extent to which it will dissolve.[4][5]

| Property | Value/Prediction | Source/Note |

| Molecular Formula | C₇H₆N₂O₅ | [6] |

| Molecular Weight | 198.14 g/mol | |

| Appearance | Solid | |

| Predicted pKa | ~2.5 - 3.5 | Based on the pKa of the closely related 6-Methyl-5-nitropicolinic acid being 2.78.[1] The methoxy group is slightly more electron-donating than a methyl group, which might slightly increase the pKa. |

Structural Analogs as a Predictive Tool

In the absence of direct experimental data for this compound, we can draw valuable inferences from structurally similar molecules.

-

6-Methyl-5-nitropicolinic acid: This close analog is reported to be soluble in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform, while being insoluble in water.[1] This strongly suggests that this compound will exhibit good solubility in polar aprotic and halogenated solvents.

-

Picolinic Acid (parent compound): A study on picolinic acid demonstrated high solubility in water, moderate solubility in ethanol, and low solubility in acetonitrile. The addition of the electron-withdrawing nitro group and the hydrophobic methoxy group in this compound is expected to decrease its solubility in highly polar protic solvents like water and increase its affinity for solvents of intermediate polarity.

Predicted Solubility Table

The following table provides a predicted qualitative and semi-quantitative solubility profile for this compound based on the analysis of its structure and the behavior of its analogs. These predictions are intended to guide solvent selection for experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | Strong H-bond acceptor, high polarity. Proven solvent for analog.[7] |

| Dimethylformamide (DMF) | High (> 50 mg/mL) | Similar to DMSO, excellent solvent for polar molecules.[8] | |

| Tetrahydrofuran (THF) | Moderate (10-50 mg/mL) | Good H-bond acceptor, lower polarity than DMSO/DMF. | |

| Acetone | Moderate (10-50 mg/mL) | Capable of dissolving polar compounds. | |

| Polar Protic | Methanol | Moderate (10-50 mg/mL) | Can act as both H-bond donor and acceptor. |

| Ethanol | Low to Moderate (1-20 mg/mL) | Lower polarity than methanol. Picolinic acid has moderate solubility. | |

| Isopropanol (IPA) | Low (< 10 mg/mL) | Increased hydrocarbon character reduces solvating power for polar compounds. | |

| Water | Very Low (< 1 mg/mL) | The hydrophobic methoxy group and the nitro group are expected to significantly reduce aqueous solubility compared to picolinic acid. The analog is insoluble.[1] | |

| Halogenated | Dichloromethane (DCM) | Moderate to High (20-60 mg/mL) | Proven solvent for the methyl analog.[1] Effective for moderately polar compounds. |

| Chloroform | Moderate to High (20-60 mg/mL) | Similar to DCM.[1] | |

| Aromatic | Toluene | Very Low (< 1 mg/mL) | Non-polar nature is unlikely to effectively solvate the polar functional groups. |

| Non-polar | Hexanes/Heptane | Insoluble (< 0.1 mg/mL) | Mismatch in polarity ("like dissolves like" principle). |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Rationale Behind the Shake-Flask Method

This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached between the dissolved and solid states of the compound. By analyzing the concentration of the solute in the supernatant, a precise measure of its solubility at a given temperature is obtained. The extended equilibration time helps to overcome kinetic barriers to dissolution, especially for crystalline solids.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A starting point would be to add ~20 mg of the compound to 2 mL of each test solvent.

-

-

Equilibration:

-

Add the selected organic solvents to the vials.

-

Place the sealed vials in a constant temperature shaker bath (e.g., at 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the concentration of this compound in the diluted sample using High-Performance Liquid Chromatography (HPLC) with UV detection. An isocratic method with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Causality of Solvent Selection and Key Experimental Choices

-

Solvent Spectrum: The choice of solvents spanning different classes (polar aprotic, polar protic, halogenated, etc.) is deliberate. It provides a comprehensive map of the compound's behavior, which is essential for predicting its miscibility and partitioning in more complex systems.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for room temperature data) is crucial for reproducibility and for comparing data across different solvents. For most compounds, solubility increases with temperature.

-

Use of Excess Solute: This ensures that the solution becomes saturated and reaches equilibrium. Without an excess of the solid phase, the measurement would only indicate that the compound is soluble up to that concentration, not its maximum solubility.

-

Filtration: The filtration step is non-negotiable. The presence of even microscopic solid particles in the sample for analysis would lead to a significant overestimation of the solubility.

-

Validated Analytical Method: The accuracy of the final solubility value is entirely dependent on the accuracy of the analytical method used for quantification. A validated HPLC method ensures linearity, accuracy, and precision.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical flow from the compound's intrinsic properties to its predicted solubility in different solvent classes.

Caption: Logical Flow from Physicochemical Properties to Predicted Solubility.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published, a robust predictive framework can be established based on its physicochemical properties and the behavior of its structural analogs. The compound is predicted to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and poor solubility in water and non-polar hydrocarbons.

For researchers and drug development professionals, the provided experimental protocol for equilibrium solubility determination offers a reliable and accurate method to generate the precise data required for their specific applications. The synthesis of this predictive analysis with a rigorous experimental guide provides a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]

-

ResearchGate. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [synhet.com]

- 7. researchgate.net [researchgate.net]

- 8. Workup [chem.rochester.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

6-Methoxy-5-nitropicolinic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Picolinic Acid Core

Picolinic acid, a pyridine-2-carboxylic acid, represents a privileged scaffold in the field of medicinal chemistry.[1] Its inherent ability to act as a bidentate chelating agent, coupled with the electronic properties of the pyridine ring, provides a unique foundation for the design of novel therapeutic agents. The strategic placement of functional groups on this core structure allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Pyridine-containing compounds are integral to a significant portion of FDA-approved nitrogen-heterocyclic drugs, underscoring the enduring relevance of this structural motif.[2]

This guide focuses on a particularly promising derivative: 6-methoxy-5-nitropicolinic acid. This small molecule is endowed with three key functional groups—a carboxylic acid, a nitro group, and a methoxy group—each offering distinct opportunities for chemical modification and interaction with biological systems. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations.[3] This, combined with the directing effects of the methoxy and carboxylic acid groups, makes this compound a highly versatile starting material for the synthesis of diverse compound libraries.

This document serves as a technical resource for researchers, providing insights into the synthesis, characterization, and derivatization of this compound, and exploring its potential as a foundational scaffold in the development of new therapeutics.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of a scaffold is fundamental to its successful application in a research and development setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 475272-62-9 | [4][5] |

| Molecular Formula | C₇H₆N₂O₅ | [4] |

| Molecular Weight | 198.14 g/mol | [4] |

| IUPAC Name | 6-methoxy-5-nitropyridine-2-carboxylic acid | [4] |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Profile

Table 2: Representative Spectroscopic Data (from 6-Methyl-5-nitropicolinic Acid)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Distinct signals for the seven carbon atoms, including the carboxylic acid carbonyl, the carbons of the pyridine ring, and the methoxy carbon. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid, C=O stretch, and characteristic peaks for the aromatic ring and the nitro group. |

Note: The data in Table 2 is based on the known spectra of 6-methyl-5-nitropicolinic acid and is intended to be representative. Actual experimental values for this compound may vary.

Synthesis of the this compound Scaffold

The following workflow outlines a proposed synthetic strategy, drawing upon established methodologies for the nitration of substituted pyridines.[6]

Caption: Proposed two-step synthesis of this compound.

This proposed synthesis begins with the readily available 6-hydroxypicolinic acid. The first step involves the methylation of the hydroxyl group to form 6-methoxypicolinic acid. This can be achieved using standard methylation reagents such as dimethyl sulfate (DMS) in the presence of a base like sodium hydride. The subsequent and critical step is the nitration of the 6-methoxypicolinic acid intermediate. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions for this reaction, particularly temperature, must be carefully controlled to ensure selective nitration at the 5-position and to avoid unwanted side reactions.

Chemical Reactivity and Derivatization Strategies

The true power of this compound as a scaffold lies in the distinct reactivity of its three functional groups, which allows for selective modification and the creation of diverse chemical libraries.

Caption: Derivatization pathways of the this compound scaffold.

-

Carboxylic Acid Group: The carboxylic acid at the 2-position is a versatile handle for derivatization. Standard amide coupling reactions, employing reagents such as HATU or EDC, can be used to introduce a wide variety of amine-containing fragments.[7] Esterification can also be readily achieved through acid-catalyzed reactions with alcohols.[8] These modifications are crucial for modulating solubility, cell permeability, and for introducing new pharmacophoric elements.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the pyridine ring.[3] More importantly, it can be readily reduced to an amino group using standard conditions, such as tin(II) chloride or catalytic hydrogenation. This newly formed amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing a secondary point of diversification.

-

Methoxy Group and Pyridine Ring: The pyridine ring itself, activated by the nitro group, can be susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the methoxy group with other nucleophiles under specific conditions.

Applications in Drug Discovery: A Case Study of Related Scaffolds

The picolinic acid scaffold and its nitrated derivatives have shown promise in a range of therapeutic areas. A notable example is the exploration of 6-nitropicolinamides as potential antituberculosis agents.